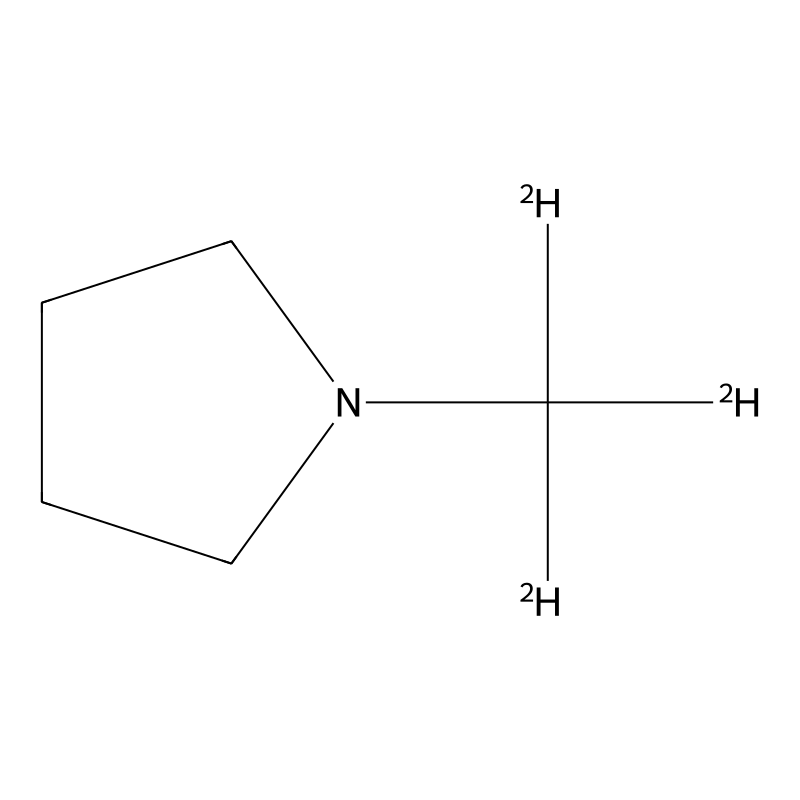

1-Methyl-d3-pyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Isotope Tracing

Deuterium labeling allows researchers to track the movement and fate of 1-Methylpyrrolidine in a biological system. Because deuterium behaves slightly differently than hydrogen in certain chemical reactions, scientists can distinguish between the labeled molecule and unlabeled endogenous compounds. This technique is particularly valuable in metabolic studies for understanding how organisms process and utilize 1-Methylpyrrolidine [].

Mechanistic Studies

Deuterium labeling can provide insights into reaction mechanisms. By strategically placing deuterium atoms in specific positions within the molecule, researchers can probe the role of specific bonds or functional groups in reactions involving 1-Methylpyrrolidine [].

1-Methyl-d3-pyrrolidine is a deuterated analog of N-methylpyrrolidine, characterized by the presence of three deuterium atoms replacing three hydrogen atoms in the methyl group. Its molecular formula is with a molecular weight of approximately 85.15 g/mol . This compound belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles widely used in medicinal chemistry due to their structural versatility and biological activity .

1-Methyl-d3-pyrrolidine itself doesn't have a known biological mechanism of action. Its primary function is as an isotopic tracer. When incorporated into a molecule of interest, the deuterium labeling allows researchers to track its movement and transformations within a system using NMR spectroscopy [2].

- Flammability: 1-Methylpyrrolidine, the unlabeled precursor, is listed as a flammable liquid [1]. Information on the flammability of 1-Methyl-d3-pyrrolidine is not readily available, but it's likely to share similar properties due to its structural similarity.

- Toxicity: Data on the specific toxicity of 1-Methyl-d3-pyrrolidine is limited. However, 1-methylpyrrolidine is reported to have moderate toxicity [4]. As a general precaution, it's advisable to handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory.

Data Citation:

- PubChem. (n.d.). 1-Methylpyrrolidine. National Institutes of Health.

- Nucleophilic Substitution Reactions: The nitrogen atom in the pyrrolidine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Cycloaddition Reactions: It can undergo 1,3-dipolar cycloaddition reactions, which are significant for synthesizing more complex nitrogen-containing heterocycles .

- Hydrogenation Reactions: The compound can also be involved in hydrogenation processes due to the presence of double bonds in certain derivatives.

The specific reactivity can vary depending on the substituents attached to the pyrrolidine ring and the reaction conditions.

1-Methyl-d3-pyrrolidine exhibits biological activities similar to its non-deuterated counterpart, N-methylpyrrolidine. It has been studied for its potential effects on smooth muscle tissues, showing nicotine-like effects . Additionally, its derivatives have been explored for their roles in drug discovery, particularly as scaffolds for developing new therapeutic agents . The presence of deuterium may alter the pharmacokinetics and metabolic pathways, making it a useful tool in studying drug metabolism and action.

Synthesis of 1-Methyl-d3-pyrrolidine can be achieved through several methods:

- Deuterated Methylamine Reaction: One common method involves reacting deuterated methylamine with 2-pyrrolidinone or other pyrrolidine precursors under controlled conditions. This method allows for the incorporation of deuterium into the methyl group efficiently.

- Reduction Reactions: Starting from N-methylpyrrolidine, selective reduction processes can introduce deuterium at specific positions.

- Cyclization Reactions: Utilizing 1,3-dipolar cycloaddition reactions with deuterated reagents can also yield 1-Methyl-d3-pyrrolidine while ensuring isotopic labeling .

The applications of 1-Methyl-d3-pyrrolidine span various fields:

- Medicinal Chemistry: It serves as a valuable intermediate in synthesizing pharmaceuticals, particularly those targeting neurological and muscular systems.

- Isotope Labeling Studies: The compound is used in metabolic studies due to its deuterated nature, aiding in tracing pathways and interactions within biological systems.

- Chemical Research: It acts as a model compound for studying reaction mechanisms involving nitrogen-containing heterocycles .

Interaction studies involving 1-Methyl-d3-pyrrolidine focus on its binding affinities and metabolic pathways compared to its non-deuterated form. Such studies reveal insights into how deuteration affects:

- Binding Interactions: Investigations into how this compound interacts with various receptors or enzymes can elucidate differences attributed to isotopic substitution.

- Metabolic Stability: The stability and breakdown pathways may differ due to kinetic isotope effects, influencing drug design strategies .

Several compounds are structurally similar to 1-Methyl-d3-pyrrolidine. Here are some notable examples:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| N-Methylpyrrolidine | C5H11N, common pyrrolidine derivative | Widely used as a solvent and base in organic synthesis. |

| N-Methyl-2-pyrrolidone | C5H9NO, a stable solvent used industrially | Known for its applications as a solvent and drug vehicle. |

| 2-Pyrrolidinone | C4H7NO, cyclic amide derivative | Used in organic synthesis; less basic than pyrrolidines. |

| N,N-Dimethylpyrrolidine | C6H14N2, contains two methyl groups on nitrogen | Exhibits different reactivity due to additional methyl group. |

The uniqueness of 1-Methyl-d3-pyrrolidine lies primarily in its isotopic labeling, which provides distinct advantages in research applications related to drug metabolism and mechanism studies while retaining similar chemical properties to its non-deuterated analogs.

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant